molecular formula C15H24O6 B569292 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol CAS No. 163685-41-4

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol

Cat. No.: B569292
CAS No.: 163685-41-4
M. Wt: 300.351
InChI Key: ILSHBPKBDXKWHF-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is a chemical compound known for its role as an impurity in the pharmaceutical compound metoprolol. Metoprolol is a selective β1 receptor blocker commonly used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .

Preparation Methods

The synthesis of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol can be achieved through several methods. One common synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) to form an intermediate epoxide. This intermediate is then hydrolyzed using sulfuric acid (H2SO4) to yield the final product . Industrial production methods often utilize ultrasound-assisted synthesis to improve efficiency and yield .

Chemical Reactions Analysis

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).

Scientific Research Applications

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is primarily related to its role as an impurity in metoprolol. It does not have a direct therapeutic effect but can influence the stability and efficacy of metoprolol. The molecular targets and pathways involved are primarily those associated with metoprolol’s action as a β1 receptor blocker .

Comparison with Similar Compounds

3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is similar to other impurities found in metoprolol, such as 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. it is unique in its specific structure and the synthetic route used for its preparation . Other similar compounds include various phenoxypropanediol derivatives, which share similar chemical properties and synthetic methods .

Properties

IUPAC Name

3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-19-7-6-12-2-4-15(5-3-12)21-11-14(18)10-20-9-13(17)8-16/h2-5,13-14,16-18H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSHBPKBDXKWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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